molecular formula C12H18N2 B3370355 N-[2-(pyrrolidin-1-yl)ethyl]aniline CAS No. 36716-44-6

N-[2-(pyrrolidin-1-yl)ethyl]aniline

Cat. No. B3370355
CAS RN: 36716-44-6
M. Wt: 190.28 g/mol
InChI Key: NOJMAMCOSWQCTO-UHFFFAOYSA-N
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Description

“N-[2-(pyrrolidin-1-yl)ethyl]aniline” is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 .


Synthesis Analysis

The synthesis of “N-[2-(pyrrolidin-1-yl)ethyl]aniline” involves various methods . A detailed analysis of the synthesis process can be found in the paper titled "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds" .


Molecular Structure Analysis

The molecular structure of “N-[2-(pyrrolidin-1-yl)ethyl]aniline” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .


Physical And Chemical Properties Analysis

“N-[2-(pyrrolidin-1-yl)ethyl]aniline” has a molecular weight of 190.28 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Pharmaceutical Intermediates

“N-[2-(pyrrolidin-1-yl)ethyl]aniline” could be used as an intermediate in the synthesis of various pharmaceuticals . The pyrrolidine ring is a common structural motif in many pharmaceuticals, and the aniline group can be further functionalized to create a wide range of compounds .

Antifungal and Antibacterial Agents

Compounds containing a pyrrolidine ring have been found to exhibit antifungal and antibacterial activities . Therefore, “N-[2-(pyrrolidin-1-yl)ethyl]aniline” could potentially be used in the development of new antifungal and antibacterial agents.

Anticonvulsant Drugs

Pyrrolidine derivatives have been studied for their anticonvulsant activities . This suggests that “N-[2-(pyrrolidin-1-yl)ethyl]aniline” could be a potential candidate for the development of new anticonvulsant drugs.

Anticancer Drugs

Some pyrrolidine derivatives have shown anticancer activities . Therefore, “N-[2-(pyrrolidin-1-yl)ethyl]aniline” could be studied for its potential anticancer properties.

Antioxidants

Pyrrolidine derivatives have been found to exhibit antioxidant activities . This suggests that “N-[2-(pyrrolidin-1-yl)ethyl]aniline” could be used in the development of new antioxidants.

Inhibitors of Collagen Synthesis

Compounds with similar structures have been found to inhibit collagen synthesis . Therefore, “N-[2-(pyrrolidin-1-yl)ethyl]aniline” could potentially be used in the treatment of diseases related to excessive collagen deposition, such as fibrosis .

Future Directions

The future directions for “N-[2-(pyrrolidin-1-yl)ethyl]aniline” and similar compounds involve their use in drug discovery, as the pyrrolidine ring is a versatile scaffold for creating novel biologically active compounds .

properties

IUPAC Name

N-(2-pyrrolidin-1-ylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-6-12(7-3-1)13-8-11-14-9-4-5-10-14/h1-3,6-7,13H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJMAMCOSWQCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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